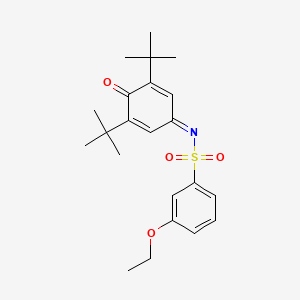![molecular formula C16H11N3O2S B2696444 3-(3-PYRIDYLMETHYL)-2-THIOXO-2,3-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-4(1H)-ONE CAS No. 892299-98-8](/img/structure/B2696444.png)
3-(3-PYRIDYLMETHYL)-2-THIOXO-2,3-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-4(1H)-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is part of the benzofuro[3,2-d]pyrimidine family, which has garnered significant interest due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[3,2-d]pyrimidine derivatives, including 3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one, can be achieved through aza-Wittig reactions. This involves the reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate (K2CO3) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the benzofuro moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuro[3,2-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted benzofuro[3,2-d]pyrimidines .
Scientific Research Applications
3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It acts by inhibiting key enzymes and receptors involved in disease processes. For example, as a bioisostere of quinazoline derivatives, it may inhibit tyrosine kinases, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Gefitinib, erlotinib, and tandutinib.
Benzofuro[3,2-d]pyrimidine Derivatives: Other derivatives with different substituents on the benzofuro and pyrimidine rings.
Uniqueness
3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its sulfur-containing moiety also differentiates it from other benzofuro[3,2-d]pyrimidine derivatives, potentially enhancing its pharmacological properties .
Properties
IUPAC Name |
3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c20-15-14-13(11-5-1-2-6-12(11)21-14)18-16(22)19(15)9-10-4-3-7-17-8-10/h1-8H,9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIXKGFKSOOKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=S)N3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]but-2-enamide](/img/structure/B2696366.png)






![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2696377.png)
![7-(Tert-Butoxycarbonyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylic Acid](/img/structure/B2696379.png)
![6-bromo-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2696380.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2696381.png)


